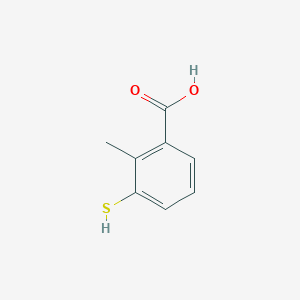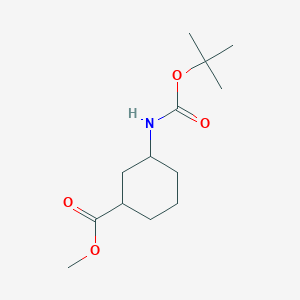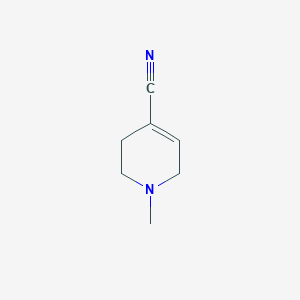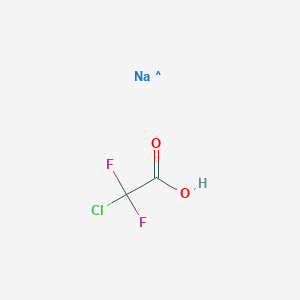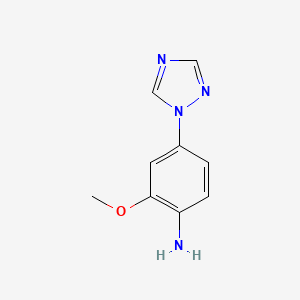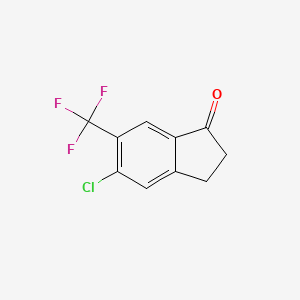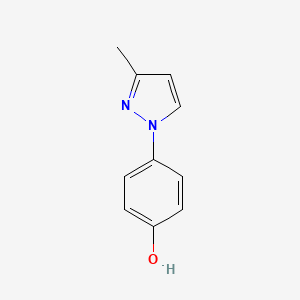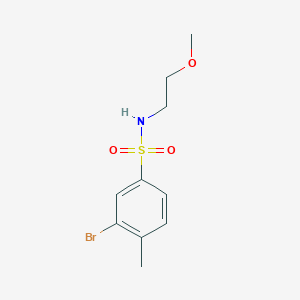
3-bromo-N-(2-methoxyethyl)-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-(2-methoxyethyl)-4-methylbenzenesulfonamide is an organic compound with the molecular formula C10H14BrNO3S. This compound is characterized by the presence of a bromine atom, a methoxyethyl group, and a methyl group attached to a benzenesulfonamide core. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(2-methoxyethyl)-4-methylbenzenesulfonamide typically involves the following steps:
Bromination: The starting material, 4-methylbenzenesulfonamide, is brominated using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Methoxyethylation: The brominated intermediate is then reacted with 2-methoxyethylamine under basic conditions to introduce the methoxyethyl group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination and methoxyethylation steps.
Analyse Des Réactions Chimiques
Types of Reactions
3-bromo-N-(2-methoxyethyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a sulfone derivative.
Applications De Recherche Scientifique
3-bromo-N-(2-methoxyethyl)-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-bromo-N-(2-methoxyethyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The bromine atom and sulfonamide group play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity. The methoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-bromo-N-(2-methoxyethyl)-2-methylbenzamide
- 3-bromo-N-(2-methoxyethyl)aniline
- 3-bromo-N-(2-methoxyethyl)-4-methylbenzamide
Uniqueness
3-bromo-N-(2-methoxyethyl)-4-methylbenzenesulfonamide is unique due to its specific substitution pattern on the benzenesulfonamide core. The presence of both a bromine atom and a methoxyethyl group provides distinct chemical reactivity and biological activity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C10H14BrNO3S |
|---|---|
Poids moléculaire |
308.19 g/mol |
Nom IUPAC |
3-bromo-N-(2-methoxyethyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C10H14BrNO3S/c1-8-3-4-9(7-10(8)11)16(13,14)12-5-6-15-2/h3-4,7,12H,5-6H2,1-2H3 |
Clé InChI |
PUBHLXWIGPBOKO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)S(=O)(=O)NCCOC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanone, 1-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-](/img/structure/B8779730.png)
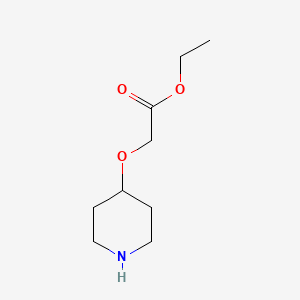

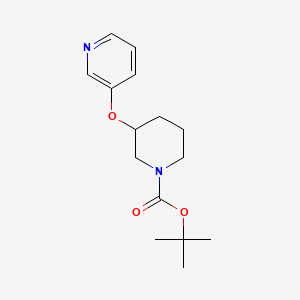
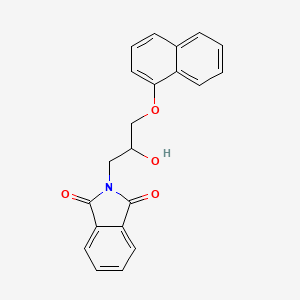
![2-Bromo-6-((tert-butyldimethylsilyl)oxy)benzo[d]thiazole](/img/structure/B8779751.png)
